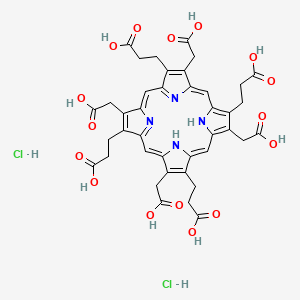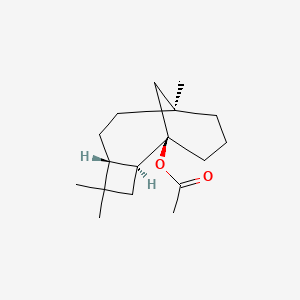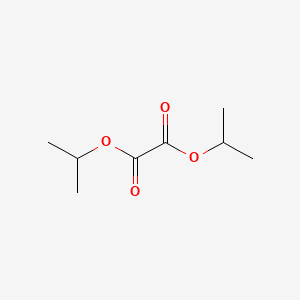
2-(Carboxymethyl)-4-fluorobenzoic acid
Übersicht
Beschreibung
“2-(Carboxymethyl)-4-fluorobenzoic acid” is a type of benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . The “2-(Carboxymethyl)” part suggests that there is a carboxymethyl group (-CH2COOH) attached to the second carbon of the benzene ring. The “4-fluoro” part indicates that there is a fluorine atom attached to the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the carboxymethyl and fluorine groups onto a benzene ring. This could potentially be achieved through various organic chemistry reactions, such as Friedel-Crafts acylation or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure would consist of a six-membered benzene ring, with a carboxymethyl group attached to one carbon and a fluorine atom attached to another carbon. The positions of these groups would depend on the numbering of the carbon atoms in the benzene ring .Chemical Reactions Analysis
As an aromatic carboxylic acid, this compound would likely participate in reactions typical of these types of compounds, such as esterification, amidation, and reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the carboxymethyl and fluorine groups. For example, the carboxymethyl group could enhance the compound’s water solubility, while the fluorine atom could affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation in Microbiology : Genthner, Townsend, and Chapman (1989) studied the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols like 2-fluorophenol. They found that 2-fluorophenol was transformed into fluorobenzoic acids, indicating the potential of these compounds in microbiological pathways (Genthner, Townsend, & Chapman, 1989).
Metabolism by Pseudomonas Species : Harper and Blakley (1971) explored how a Pseudomonas species metabolizes p-fluorobenzoic acid, releasing all organic fluorine as fluoride. This study highlights the role of such compounds in bacterial degradation processes (Harper & Blakley, 1971).
Fluorobenzoate Biodegradation Studies : Boersma et al. (2004) investigated the biodegradation of fluorobenzoate by Sphingomonas sp. HB-1, finding that certain bacteria can use fluorobenzoates as carbon sources. This has implications for environmental cleanup and bioremediation (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Use in Metal-Organic Frameworks : Vizuet et al. (2021) reported on the use of 2-fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks (MOFs). This research provides insights into the application of fluorobenzoates in materials science (Vizuet et al., 2021).
Chemical Synthesis and Characterization : Studies by Silla et al. (2013) and Gohier et al. (2003) focused on the conformational analysis of aminofluorobenzoic acids and the reactions of organolithium reagents with 2-fluorobenzoic acid. These works contribute to our understanding of the chemical behavior and synthesis of fluorobenzoic acid derivatives (Silla et al., 2013); (Gohier, Castanet, & Mortier, 2003).
Pharmaceutical Applications : Sutcliffe-Goulden et al. (2002) explored the radiolabeling of peptides with fluorobenzoic acid for use in positron emission tomography (PET), showcasing its potential in medical imaging (Sutcliffe-Goulden et al., 2002).
Inorganic Chemistry Research : Zheng et al. (2011) synthesized copper(II) carboxylate complexes using 2-fluorobenzoic acid. Their work contributes to the field of inorganic chemistry and materials science (Zheng, Zheng, & Zhang, 2011).
Environmental Science Studies : Landazuri et al. (2012) investigated the aggregation and adsorption behavior of fluorobenzoic acids in aqueous solutions. This research is relevant for understanding the environmental impact and behavior of these compounds (Landazuri et al., 2012).
Synthesis and Antibacterial Activity : Sertçelik and Durman (2020) synthesized Cd(II) complexes with fluorobenzoates and investigated their antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Sertçelik & Durman, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(carboxymethyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRYCMRYNLWLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323088 | |
| Record name | 2-(carboxymethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4-fluorobenzoic acid | |
CAS RN |
500779-09-9 | |
| Record name | 2-(carboxymethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Carboxymethyl)-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)










